molecular formula C19H22N8O3S B2731775 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1797719-31-3

4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

货号: B2731775
CAS 编号: 1797719-31-3
分子量: 442.5
InChI 键: LMEODFVHKQLNOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This product is the chemical compound 4-(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, a complex small molecule designed for advanced research applications. It features a multi-pharmacophore structure that integrates a pyridazine core substituted with a 1H-1,2,4-triazole moiety, linked via a piperazine group to a benzenesulfonamide derivative . Compounds containing the 1,2,4-triazole and pyridazine motifs are of significant interest in medicinal chemistry and biochemistry due to their diverse biological activities. Research on similar structures has demonstrated potential applications as antimicrobial agents, with studies showing promising activity against various bacterial strains . Furthermore, the piperazine and sulfonamide functional groups are commonly employed in drug discovery to fine-tune pharmacokinetic properties and target engagement, suggesting potential utility in developing enzyme inhibitors or receptor-targeted therapies . This reagent is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All products are handled by qualified professionals and are backed by full quality assurance documentation, including a Certificate of Analysis (COA). For specific storage, handling, and shipping information, please refer to the provided Safety Data Sheet (SDS).

属性

IUPAC Name

N,N-dimethyl-4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O3S/c1-24(2)31(29,30)16-5-3-15(4-6-16)19(28)26-11-9-25(10-12-26)17-7-8-18(23-22-17)27-14-20-13-21-27/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEODFVHKQLNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential as a lead compound for drug development.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes:

  • A triazole ring known for its biological activity.
  • A pyridazine moiety , which enhances interaction with biological targets.
  • A piperazine carbonyl , contributing to its pharmacological properties.
  • A benzenesulfonamide group , which is critical for its inhibitory effects on various enzymes.

Carbonic Anhydrase Inhibition

Recent studies have shown that derivatives of benzenesulfonamides exhibit significant inhibitory effects on carbonic anhydrases (CAs), particularly isoforms hCA I , hCA II , hCA IX , and hCA XII . The compound has demonstrated moderate to high potency against these isoforms, which are implicated in tumor progression and other pathological conditions. For instance:

  • Inhibition constants (KIK_I) for selected derivatives ranged from 35.9 nM to 170.0 nM against hCA isoforms, indicating promising selectivity and potency .

Anticancer Activity

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines:

  • The compound exhibited selective cytotoxicity towards Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma) cell lines. Notably, certain analogs demonstrated reduced toxicity towards normal cell lines, suggesting a favorable therapeutic index .

Case Studies

  • Study on Selective Cytotoxicity :
    • Compounds derived from the parent structure showed varying degrees of selectivity against cancer cells. For example, compounds with modifications at the triazole or sulfonamide groups displayed enhanced activity against Hep3B cells while maintaining lower toxicity towards L929 normal cells .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that the compound binds effectively within the active sites of target enzymes, facilitating interactions that enhance its inhibitory effects on carbonic anhydrases. This binding is crucial for understanding the structure-activity relationship (SAR) of these compounds .

Data Tables

CompoundTarget IsoformKIK_I (nM)Cell Line TestedIC50 (μM)
7ahCA I47.1Hep3B5.0
7dhCA II35.9A5493.5
7ohCA IX170.0L929>10

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogues, focusing on molecular features, bioactivity, and physicochemical properties.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name / Class Core Structure Key Substituents/Modifications Bioactivity (MIC or IC₅₀) Key References
Target Compound Pyridazine-triazole-piperazine-sulfonamide N,N-dimethylbenzenesulfonamide Data not available
Fluconazole derivatives (e.g., 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-piperazin-1-yl]-2-propanols) Triazole-piperazine-propanol Piperazine side chain, difluorophenyl group MIC: 4× higher than fluconazole (vs. Candida albicans)
Quinazoline-triazole Schiff bases (e.g., 6g from ) Quinazoline-triazole 1,2,4-triazole Schiff base, sulfur-linked groups 71% inhibition (50 µg/mL, vs. Fusarium spp.)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Piperazine-carboxamide-benzoxazin Trifluoromethyl pyridine, benzoxazin Antimicrobial activity speculated
N-Carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide Pyrazole-sulfonamide Carbamimidoyl group, pyrazole core Antifungal activity inferred

Structural and Functional Insights

  • Triazole-Piperazine Synergy: The target compound’s triazole-piperazine motif aligns with ’s fluconazole derivatives, where piperazine side chains enhance antifungal potency by optimizing steric and electronic interactions with fungal cytochrome P450 enzymes .
  • Sulfonamide Modifications : Unlike ’s sulfonamide derivatives (e.g., compound 11), which lack dimethyl groups, the N,N-dimethyl substitution in the target compound may reduce polarity, enhancing blood-brain barrier penetration or tissue distribution .
  • Heterocyclic Diversity : The pyridazine core contrasts with quinazoline () or benzoxazin () scaffolds, which exhibit varied bioactivity profiles. For example, quinazoline-triazole hybrids show moderate antibacterial activity (50–70% inhibition at 50 µg/mL), while benzoxazin-piperazine derivatives may target bacterial gyrase .

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity : The dimethylbenzenesulfonamide group likely increases logP compared to unsubstituted sulfonamides (e.g., ’s compound 11, logP ~1.5), aligning with ’s observation that lipophilicity correlates with antifungal potency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。